2-FLUORO-5-(4-FLUORO-3-METHYLPHENYL)BENZOIC ACID
Overview
Description
4,4’-Difluoro-3’-methyl-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of two fluorine atoms and a carboxylic acid group. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Difluoro-3’-methyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the coupling of appropriately substituted benzene rings. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as sodium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Difluoro-3’-methyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated biphenyls, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
4,4’-Difluoro-3’-methyl-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Difluoro-3’-methyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes or receptors, thereby modulating their activity . The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its biological activity .
Comparison with Similar Compounds
4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methyl group, which can influence its reactivity and biological activity.
3,3’-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid: Differently substituted, leading to variations in chemical and biological properties.
Uniqueness: 4,4’-Difluoro-3’-methyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly impact its chemical reactivity and biological interactions .
Properties
IUPAC Name |
2-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)10-3-5-13(16)11(7-10)14(17)18/h2-7H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBBLLCQZCJYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681168 | |
Record name | 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179676-15-3 | |
Record name | 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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